N-(butan-2-yl)-5-fluoro-2-methylaniline
Description
N-(butan-2-yl)-5-fluoro-2-methylaniline is a fluorinated secondary amine derivative of aniline (B41778). Its structure, featuring a fluorine atom and a methyl group on the aromatic ring, as well as a sec-butyl group on the nitrogen atom, suggests a molecule with specific stereochemical and electronic properties that are of interest in medicinal and materials chemistry. The following table provides basic chemical data for this compound.
| Identifier | Data |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₆FN |
| Molecular Weight | 181.25 g/mol cymitquimica.com |
| Synonyms | n-(Sec-butyl)-5-fluoro-2-methylaniline cymitquimica.com |
Interactive Data Table: Click on headers to sort.
Substituted anilines are a cornerstone of modern chemistry, serving as versatile building blocks and key intermediates in the synthesis of a vast array of organic compounds. Their utility spans the production of dyes, polymers, and, most notably, pharmaceuticals and agrochemicals. The introduction of various substituents onto the aniline core allows for the fine-tuning of the molecule's physical, chemical, and biological properties.
The presence of a fluorine atom in this compound places it within the important class of fluoroaromatics. The incorporation of fluorine into organic molecules is a widely used strategy in drug design. Fluorine's high electronegativity and small size can significantly alter a molecule's properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. nordmann.global For instance, fluorinated building blocks are crucial in drug discovery and medicinal chemistry. ossila.com The strategic placement of a fluorine atom, as seen in this compound, can influence the acidity of the N-H bond and the electron density of the aromatic ring, thereby affecting its reactivity and potential biological activity.
Research into such molecules can provide valuable insights into structure-activity relationships (SAR). By systematically modifying the substituents on the aniline ring or the alkyl group on the nitrogen, chemists can probe how these changes affect the molecule's properties. This particular combination of a fluoro, methyl, and a chiral sec-butyl group is not widely documented, suggesting that its synthesis and characterization could contribute novel data to the field of synthetic chemistry. Furthermore, compounds with similar structures, such as other fluorinated anilines, are known to be precursors to active pharmaceutical ingredients (APIs). nordmann.global For example, 2-Fluoro-N-methylaniline is an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com
The current research landscape for this compound itself appears to be sparse. While public chemical databases confirm its existence, with at least one stereoisomer, N-[(2R)-butan-2-yl]-5-fluoro-2-methylaniline, being registered, there is a notable lack of published research focusing specifically on its synthesis, properties, or applications. nih.gov Some suppliers list the compound as discontinued, which may indicate challenges in its synthesis or a lack of current commercial demand. cymitquimica.com
This scarcity of information presents several unaddressed questions that could form the basis of future research projects:
Synthesis: What is the most efficient and stereoselective method for the synthesis of this compound? A likely route would involve the N-alkylation of 5-fluoro-2-methylaniline (B146954) with a suitable sec-butyl halide or a reductive amination reaction.
Properties: What are the detailed physicochemical and spectroscopic properties of this compound? A thorough characterization using techniques such as NMR, IR, and mass spectrometry would be foundational.
Applications: Could this compound serve as a valuable intermediate in the synthesis of more complex molecules with potential biological activity? Drawing parallels from other substituted anilines, it could be a precursor for novel pharmaceuticals or agrochemicals.
The likely precursor for the synthesis of the title compound is 5-fluoro-2-methylaniline. The properties of this precursor are better documented and are presented in the table below.
| Property | Data | Source |
| Molecular Formula | C₇H₈FN | fishersci.ca |
| Molecular Weight | 125.15 g/mol | fishersci.ca |
| Appearance | White or Colorless to Light orange to Yellow powder to lump to clear liquid | tcichemicals.com |
| Melting Point | 38-40 °C | sigmaaldrich.com |
| Purity | >98.0% (GC) | tcichemicals.com |
| Synonyms | 2-amino-4-fluorotoluene, 5-fluoro-o-toluidine | tcichemicals.com |
Interactive Data Table: Click on headers to sort.
Structure
3D Structure
Properties
Molecular Formula |
C11H16FN |
|---|---|
Molecular Weight |
181.25 g/mol |
IUPAC Name |
N-butan-2-yl-5-fluoro-2-methylaniline |
InChI |
InChI=1S/C11H16FN/c1-4-9(3)13-11-7-10(12)6-5-8(11)2/h5-7,9,13H,4H2,1-3H3 |
InChI Key |
QEAKAZZJLJAPQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=C(C=CC(=C1)F)C |
Origin of Product |
United States |
Synthetic Methodologies and Route Design for N Butan 2 Yl 5 Fluoro 2 Methylaniline
Precursor Synthesis Strategies for 5-Fluoro-2-methylaniline (B146954)
The synthesis of the key intermediate, 5-fluoro-2-methylaniline, can be achieved through several strategic routes, primarily involving the reduction of a nitro precursor or the direct amination of a functionalized benzene (B151609) ring.
Catalytic Reductions of Nitro Precursors to 5-Fluoro-2-methylaniline
A common and effective method for the synthesis of 5-fluoro-2-methylaniline is the reduction of the corresponding nitro compound, 1-fluoro-4-methyl-2-nitrobenzene. This transformation is typically accomplished through catalytic hydrogenation or with the use of reducing metals in acidic media.
Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst. Various catalysts are effective for this purpose, with reaction conditions tailored to optimize yield and purity.
Table 1: Catalytic Hydrogenation Conditions for Nitroarene Reduction
| Catalyst | Pressure (atm) | Solvent | Temperature (°C) |
|---|---|---|---|
| Pd/C | 1-5 | Ethanol, Methanol | 25-60 |
| PtO₂ | 1-3 | Acetic Acid | 25 |
Another widely employed method is the use of iron powder in the presence of an acid, such as hydrochloric acid or acetic acid. escholarship.org This method is often favored in laboratory and industrial settings due to its cost-effectiveness and efficiency. The reaction proceeds by the oxidation of iron to ferrous ions, with the nitro group being reduced to the amine. A general procedure involves stirring the nitroaromatic compound with iron powder in a solvent like ethanol or water, with the addition of an acid to facilitate the reaction.
Amination Approaches to Fluoro-Methylated Benzenes
Direct amination of a fluoro-methylated benzene, such as 4-fluorotoluene, presents an alternative pathway to 5-fluoro-2-methylaniline. Modern palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, are well-suited for this purpose. wikipedia.orgacsgcipr.org This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. To synthesize the primary aniline (B41778), an ammonia equivalent is often used, such as benzophenone imine, followed by hydrolysis. wikipedia.org
Table 2: Typical Buchwald-Hartwig Amination Reaction Components
| Component | Example | Role |
|---|---|---|
| Aryl Halide | 2-Bromo-4-fluorotoluene | Electrophile |
| Amine Source | Ammonia, Benzophenone Imine | Nucleophile |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium(0) precursor |
| Ligand | BINAP, Josiphos-type ligands | Stabilizes catalyst, facilitates reaction |
| Base | NaOt-Bu, Cs₂CO₃ | Activates the amine |
Alternatively, nucleophilic aromatic substitution (SNAr) can be employed, although it is less common for this specific transformation due to the lower activation of the fluorine atom without additional strong electron-withdrawing groups ortho or para to it. libretexts.orgambeed.com
N-Alkylation Approaches to N-(butan-2-yl)-5-fluoro-2-methylaniline
Once 5-fluoro-2-methylaniline is obtained, the final step is the introduction of the butan-2-yl group onto the nitrogen atom. This is typically achieved through direct alkylation or reductive amination.
Direct Alkylation of the Amine Moiety with Butan-2-ylating Reagents
Direct N-alkylation involves the reaction of 5-fluoro-2-methylaniline with a butan-2-ylating agent, such as 2-bromobutane or 2-butyl tosylate. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct and facilitate the nucleophilic attack of the amine.
Table 3: Reagents for Direct N-Alkylation
| Alkylating Reagent | Base | Solvent |
|---|---|---|
| 2-Bromobutane | K₂CO₃, Na₂CO₃, Et₃N | Acetonitrile, DMF |
| 2-Butyl tosylate | K₂CO₃, NaH | DMF, THF |
A significant drawback of this method is the potential for over-alkylation, leading to the formation of the tertiary amine, and the requirement for relatively harsh reaction conditions.
Reductive Amination Strategies for N-(butan-2-yl) Formation
Reductive amination is a highly effective and widely used method for the synthesis of secondary amines. organic-chemistry.org This one-pot reaction involves the condensation of 5-fluoro-2-methylaniline with butan-2-one to form an intermediate imine (or enamine), which is then reduced in situ to the desired this compound. A variety of reducing agents can be employed for this transformation.
Table 4: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Notes |
|---|---|---|
| Sodium triacetoxyborohydride (STAB) | Dichloroethane (DCE), THF | Mild and selective, tolerates a wide range of functional groups. |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Effective, but toxic cyanide byproduct. |
| α-Picoline-borane | Methanol, Water, Neat | Stable and less toxic alternative to NaBH₃CN. researchgate.net |
This method is generally preferred over direct alkylation due to its higher selectivity for the secondary amine and milder reaction conditions.
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
The butan-2-yl group contains a stereocenter, meaning that this compound exists as a pair of enantiomers, (R)- and (S)-N-(butan-2-yl)-5-fluoro-2-methylaniline. The synthesis of a single enantiomer requires a stereoselective approach. Asymmetric reductive amination is the most common strategy to achieve this.
This can be accomplished using several methods:
Chiral Catalysts: The reductive amination of 5-fluoro-2-methylaniline and butan-2-one can be performed in the presence of a chiral catalyst. Chiral phosphoric acids, derived from BINOL or SPINOL, have been shown to catalyze the reduction of imines with high enantioselectivity when using a borane reducing agent. acs.orgprinceton.edu Similarly, chiral transition metal complexes, such as those containing iridium or rhodium with chiral ligands, can effectively catalyze asymmetric transfer hydrogenation of the intermediate imine. semanticscholar.org
Biocatalysis: Enzymes, particularly reductive aminases (RedAms), offer a green and highly selective alternative for the synthesis of chiral amines. frontiersin.org These enzymes can catalyze the reductive amination of a broad range of ketones and amines with excellent stereoselectivity, often yielding products with very high enantiomeric excess. frontiersin.org The choice of enzyme can direct the synthesis towards either the (R)- or (S)-enantiomer.
The development of these stereoselective methods is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries where the biological activity of a molecule is often dependent on its stereochemistry.
Chiral Auxiliary-Based Methodologies
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. acs.orgwikipedia.org This strategy is well-established for the asymmetric synthesis of a wide range of chiral molecules, including amines. nih.gov In the context of this compound synthesis, a chiral auxiliary can be attached to an achiral precursor to facilitate a diastereoselective alkylation, after which the auxiliary is removed to yield the enantiomerically enriched product.
One effective approach involves the use of pseudoephenamine as a chiral auxiliary. This method has demonstrated high stereocontrol in alkylation reactions, particularly in the formation of quaternary carbon centers. nih.gov For the synthesis of secondary amines, a similar principle can be applied. For instance, an N-acyl derivative of a chiral auxiliary can be alkylated with high diastereoselectivity. While direct N-alkylation of an aniline derivative bearing a chiral auxiliary is less common, the principles of diastereoselective alkylation of enolates derived from chiral amides provide a strong precedent for achieving high stereocontrol. harvard.edu
Another class of effective chiral auxiliaries is based on pyrimidinones. For example, (S)-4-isopropyl-1-phenyltetrahydropyrimidin-2(1H)-one has been successfully employed in asymmetric aldol and alkylation reactions, affording products with excellent yields and stereoselectivities. nih.gov The application of such auxiliaries to the N-alkylation of anilines could provide a viable route to the target molecule.
The general workflow involves the covalent attachment of the chiral auxiliary to the nitrogen atom of 5-fluoro-2-methylaniline, followed by deprotonation and diastereoselective alkylation with a sec-butyl electrophile (e.g., 2-bromobutane). The steric hindrance of the auxiliary directs the approach of the electrophile, favoring the formation of one diastereomer over the other. Subsequent cleavage of the auxiliary would then yield the desired enantiomer of this compound. The diastereomeric ratio (d.r.) is a critical measure of the success of this method.
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Pseudoephenamine | Various Alkyl Halides | 98:2 to ≥99:1 | 84–99 | nih.gov |
| Pyrimidinone-based | Various Alkyl Halides | High | High | nih.gov |
| N-Acyl-1,3-oxazolidine | Various Alkyl Halides | >99 | 50–88 | researchgate.net |
Asymmetric Catalysis in Carbon-Nitrogen Bond Formation
Asymmetric catalysis offers a more atom-economical approach to chiral molecules by using a catalytic amount of a chiral entity to generate a large quantity of enantiomerically enriched product. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but its asymmetric variant for creating stereocenters on the alkyl partner is still an emerging field. wikipedia.orgorganic-chemistry.org Most developments in asymmetric Buchwald-Hartwig aminations have focused on the synthesis of atropisomeric compounds, where the chirality is axial rather than centered on a carbon atom. snnu.edu.cnnih.gov
The direct enantioselective coupling of 5-fluoro-2-methylaniline with a sec-butyl precursor, or sec-butylamine with a 5-fluoro-2-methylphenyl electrophile, using a chiral palladium catalyst is a significant challenge. The development of chiral phosphine ligands is crucial for inducing enantioselectivity in such transformations. While intermolecular asymmetric Buchwald-Hartwig reactions for the synthesis of C-N atropisomers have been reported with excellent enantioselectivity, the creation of a chiral center on a simple alkyl group during the coupling remains less explored. snnu.edu.cn
Alternative catalytic asymmetric strategies could involve the 1,6-conjugate addition of organometallic reagents to in situ generated aza-p-quinone methides. This approach has been shown to produce chiral 4-(sec-alkyl)anilines. acs.org While this method does not directly produce the target N-alkylaniline, it highlights the potential of copper-catalyzed asymmetric reactions in synthesizing chiral aniline derivatives.
The primary challenges in developing an asymmetric catalytic C-N coupling for this synthesis include:
Ligand Design: The chiral ligand must effectively differentiate between the enantiotopic faces of the prochiral substrate or intermediate in the catalytic cycle.
Substrate Scope: The catalyst must be effective for the specific substrates, in this case, a secondary amine and a substituted aryl halide.
Enantioselectivity: Achieving high enantiomeric excess (ee) is often difficult due to the subtle energy differences between the diastereomeric transition states.
Diastereoselective Synthesis Considerations and Control
When a chiral auxiliary is employed, the primary consideration is the level of diastereocontrol during the key bond-forming step, which in this case is the N-alkylation. The diastereoselectivity of the reaction is influenced by several factors, including the structure of the chiral auxiliary, the nature of the electrophile, and the reaction conditions.
Chiral auxiliaries such as pseudoephenamine have demonstrated remarkable stereocontrol, often leading to diastereomeric ratios exceeding 99:1. nih.gov This high level of control is attributed to the rigid conformation of the intermediate, where one face of the prochiral center is effectively blocked by the bulky auxiliary, forcing the incoming electrophile to approach from the less hindered face.
The choice of base and the temperature of the alkylation reaction are also critical for maximizing diastereoselectivity. The formation of a specific enolate geometry, for example, can be crucial in directing the stereochemical outcome. In the alkylation of chiral N-acyl-1,3-oxazolidines, conditions are carefully chosen to ensure high diastereoselectivity. researchgate.net
Computational studies can aid in understanding the origins of diastereoselectivity by modeling the transition states of the alkylation step. These models can reveal the key steric and electronic interactions that favor the formation of the major diastereomer. For instance, in the alkylation of chiral seven-membered rings fused to tetrazoles, torsional effects were found to be responsible for the observed high diastereoselectivity. researchgate.net
Key factors for achieving high diastereoselectivity include:
Steric Hindrance of the Auxiliary: A bulky and conformationally rigid auxiliary is generally preferred to create a significant steric bias.
Reaction Temperature: Lower temperatures often enhance diastereoselectivity by amplifying the small energy differences between competing transition states.
Nature of the Electrophile: The size and shape of the electrophile can influence the level of stereocontrol.
Optimization of Reaction Conditions for this compound Synthesis
The optimization of reaction conditions is paramount for developing an efficient, scalable, and cost-effective synthesis. This section discusses the effects of solvent, catalyst and reagent selection, and the influence of temperature and pressure on the synthesis of this compound, primarily within the context of the Buchwald-Hartwig amination.
Solvent Effects on Reaction Efficacy and Selectivity
The choice of solvent can significantly impact the outcome of a Buchwald-Hartwig amination by influencing the solubility of reagents, the stability of the catalyst, and the rate of the reaction. Aromatic hydrocarbons and ethereal solvents are commonly employed in these reactions. acsgcipr.org
Screening of various solvents has shown that toluene and 1,4-dioxane often provide good to excellent conversion rates. acs.orgresearchgate.net In some cases, toluene has been identified as the optimal solvent, leading to conversions over 95%. acs.org The polarity of the solvent can also play a role, with some studies indicating that coordinating solvents like dimethylacetamide (DMA) can help suppress catalyst deactivation. researchgate.net
Recent efforts have focused on identifying greener solvent alternatives. Studies on acyl Buchwald-Hartwig cross-coupling have shown that solvents like 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) can be superior alternatives to traditional solvents, offering high performance with better safety and environmental profiles. nsf.gov There are also reports of Buchwald-Hartwig aminations being successfully conducted in water using micellar catalysis, which represents a significant step towards more sustainable chemical synthesis. nih.gov
| Solvent | Conversion/Yield (%) | Notes | Reference |
| Toluene | >95 | Often the best choice for various amine couplings. | acs.org |
| 1,4-Dioxane | Good | Satisfactory results, commonly used. | acs.org |
| p-Xylene | Moderate | Lower yield compared to toluene in some cases. | researchgate.net |
| Water | 0 | Reaction did not proceed in this solvent. | researchgate.net |
| Hexane | 0 | Reaction did not proceed in this solvent. | researchgate.net |
| 2-MeTHF | >90 (average) | A recommended "green" solvent with high performance. | nsf.gov |
| MTBE | >90 (average) | A "green" solvent alternative to other ethers. | nsf.gov |
Catalyst and Reagent System Selection for C-N Coupling
The selection of the palladium precatalyst and the phosphine ligand is critical for a successful Buchwald-Hartwig amination. The ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.
For the N-arylation of secondary amines like sec-butylamine, sterically hindered and electron-rich phosphine ligands are generally required. The Buchwald group has developed a range of dialkylbiaryl phosphine ligands that have proven to be highly effective. Ligands such as XPhos, t-BuXPhos, and BrettPhos are known to promote the coupling of a wide variety of amines with aryl chlorides and bromides. wikipedia.orgacs.org
The choice of palladium precatalyst, such as Pd(OAc)₂, Pd₂(dba)₃, or [Pd(allyl)Cl]₂, can also influence the reaction efficiency. Often, a combination of a palladium source and a ligand is used to generate the active catalyst in situ. The base is another critical component of the reaction system, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being commonly used. Weaker bases such as carbonates (e.g., Cs₂CO₃, K₂CO₃) can also be effective, particularly with more reactive catalyst systems, and offer better functional group tolerance. wikipedia.org
| Palladium Precatalyst | Ligand | Base | Result | Reference |
| [Pd(allyl)Cl]₂ | TrixiePhos | NaOtBu | 97% conversion (Carbazole + Bromobenzene) | acs.org |
| [Pd(allyl)Cl]₂ | XPhos | NaOtBu | 99% conversion (Phenothiazine + Bromobenzene) | acs.org |
| [Pd(allyl)Cl]₂ | t-BuXPhos | NaOtBu | 98% conversion (DMAC + Bromobenzene) | acs.org |
| Pd(OAc)₂ | P(t-Bu)₃ | NaOtBu | Effective for hindered substrates | nih.gov |
| Pd(PPh₃)₄ | Cs₂CO₃ | - | Moderate to good yields for aniline coupling | researchgate.net |
Temperature and Pressure Influence on Reaction Progression and Yield
Temperature is a key parameter that controls the rate of the Buchwald-Hartwig amination. Most of these reactions are conducted at elevated temperatures, typically ranging from 80 to 120 °C, to ensure a reasonable reaction rate and completion. researchgate.netchemrxiv.org For example, the amination of aryl fluorosulfonates with anilines using a Pd(PPh₃)₄ catalyst was carried out at 110 °C. researchgate.net
However, the development of more active catalyst systems has enabled some Buchwald-Hartwig aminations to be performed at or near room temperature. This is particularly advantageous for substrates that are thermally sensitive. The choice of ligand is crucial in achieving high catalytic activity at lower temperatures.
Pressure is generally not a critical parameter for liquid-phase Buchwald-Hartwig reactions unless volatile reactants or solvents are used at temperatures above their boiling points. In such cases, a sealed pressure vessel is used to maintain the reaction mixture in the liquid phase and prevent the loss of volatile components. For instance, in the coupling of 9,9-dimethyl-9,10-dihydroacridine with tetrabromobenzodifuran, using a pressure vessel at a temperature above the boiling point of toluene led to a successful reaction. acs.org While systematic studies on the effect of high pressure on Buchwald-Hartwig aminations are not extensive, it is known that pressure can influence the rates of chemical reactions, although this is less commonly used as a primary optimization parameter in this context. uni-regensburg.de
| Reaction | Catalyst System | Temperature (°C) | Pressure | Yield/Conversion | Reference |
| Aryl Fluorosulfonate + Aniline | Pd(PPh₃)₄ / Cs₂CO₃ | 110 | Atmospheric | Moderate to Good | researchgate.net |
| Bromobenzene + DMAC | [Pd(allyl)Cl]₂ / t-BuXPhos | 120 | Sealed Vessel | 81% | acs.org |
| Aryl Halide + Aniline | Pd(OAc)₂ / Ligand | 100 | Atmospheric | - | acs.org |
| Aryl Halide + Amine | Pd(II)-NHC / K₂CO₃ | 110 | Atmospheric | High | nsf.gov |
| Aryl Halide + Aniline | Pd-Cy*Phine / NaOtBu | Room Temp - 100 | Atmospheric | High | researchgate.net |
Advanced Purification Techniques for this compound
The final purity of this compound is critical for its intended applications, necessitating advanced purification techniques to remove starting materials, byproducts, and enantiomeric impurities. The choice of method depends on the nature of the impurities, the scale of the purification, and the required final purity. Common advanced techniques include chromatographic separations, recrystallization, and distillation.
Chromatography is a cornerstone of purification in modern organic synthesis, offering high-resolution separation of complex mixtures.
Flash Column Chromatography
Flash column chromatography is a widely used technique for the routine purification of synthetic intermediates and final products on a preparative scale. orgsyn.org For this compound, this method is effective for removing non-isomeric impurities with different polarities. Given the basic nature of the aniline nitrogen, interactions with the acidic silica gel stationary phase can lead to issues like peak tailing, reduced yield, or compound degradation. biotage.com
To mitigate these effects, a common strategy is to modify the mobile phase by adding a small amount of a competing base, such as triethylamine (TEA) or ammonia. biotage.com This addition neutralizes the acidic silanol groups on the silica surface, leading to improved peak shape and recovery. The selection of the eluent system is typically guided by thin-layer chromatography (TLC) analysis to achieve optimal separation.
Table 1: Representative Conditions for Flash Column Chromatography Purification of Substituted Anilines
| Parameter | Typical Value/Condition | Purpose |
| Stationary Phase | Silica Gel (40-63 µm) | High surface area for effective separation. orgsyn.org |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients | Provides a polarity gradient to elute compounds based on their affinity for the stationary phase. biotage.com |
| Mobile Phase Modifier | 0.1-1% Triethylamine (TEA) | Minimizes peak tailing by neutralizing acidic silica sites. biotage.com |
| Loading Method | Dry loading on silica or direct liquid injection | Ensures a concentrated band at the start of the column for better resolution. |
Chiral High-Performance Liquid Chromatography (HPLC)
Due to the presence of a stereocenter at the second carbon of the butan-2-yl group, this compound exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for the analytical and preparative separation of these enantiomers. yakhak.orgnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. chiralpedia.comresearchgate.net
Polysaccharide-based CSPs, such as those derived from derivatized cellulose or amylose (e.g., Chiralcel® and Chiralpak® columns), are broadly successful in resolving a wide range of chiral compounds, including amines. nih.govnih.govmdpi.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. researchgate.net Mobile phases for chiral amine separation are often either normal-phase (e.g., heptane/alcohol) or polar organic mode (e.g., acetonitrile/alcohol). nih.gov
Table 2: Typical Chiral HPLC Conditions for the Enantioseparation of Chiral Amines
| Parameter | Typical Condition | Rationale |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Broad enantioselectivity for various chiral compounds, including amines. nih.govmdpi.com |
| Column | Chiralpak® IA, IB, IC, etc. | Commercially available columns with proven efficacy for separating amine enantiomers. nih.gov |
| Mobile Phase | Normal Phase: Heptane/Isopropanol (e.g., 90:10 v/v) Polar Organic: Acetonitrile/Methanol (e.g., 95:5 v/v) | The choice of mode affects selectivity and resolution. |
| Additive | 0.1% Diethylamine (DEA) or Butylamine (BA) | Acts as a competing base to improve peak shape and prevent interaction with residual silanols. nih.govmdpi.com |
| Detection | UV (e.g., at 254 nm) | Aromatic nature of the aniline allows for strong UV absorbance. |
For bulk purification or removal of impurities with significantly different physical properties, recrystallization and distillation are powerful and economical techniques.
Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds. mt.com The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. mt.com An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the solution. mt.com
For substituted anilines, a variety of solvent systems can be effective. Common choices include single solvents like ethanol or solvent pairs such as ethanol/water or hexane/ethyl acetate. rochester.edureddit.com For basic compounds like anilines, an alternative approach is to form a salt (e.g., a hydrochloride salt) by treatment with an acid. These salts often have very different solubility profiles and may crystallize more readily than the free base. rochester.edu
Table 3: Common Recrystallization Solvents for Aromatic Amines
| Solvent/Solvent System | Type | Notes |
| Ethanol | Single Solvent | Good for moderately polar compounds; often used for final product crystallization. rochester.edu |
| Ethanol/Water | Solvent Pair | The compound is dissolved in hot ethanol, and water is added as an anti-solvent to induce crystallization upon cooling. mnstate.edu |
| Toluene/Hexane | Solvent Pair | Suitable for less polar compounds; toluene acts as the primary solvent and hexane as the anti-solvent. mnstate.edu |
| Acidified Water/Base | Salt Formation | The amine is dissolved in acidic water to form a soluble salt, filtered to remove insoluble impurities, and then the free base is precipitated by adding a base. rochester.edu |
Distillation
Distillation is a primary method for purifying liquids based on differences in boiling points. For high-boiling compounds like many substituted anilines, which may decompose or polymerize at their atmospheric boiling points, vacuum distillation is the preferred method. texiumchem.comvedantu.combrandtech.com By reducing the pressure inside the apparatus, the boiling point of the compound is significantly lowered, allowing for distillation at a much safer and more manageable temperature. wikipedia.org
For instance, aniline itself boils at 184°C at atmospheric pressure, but its boiling point drops to 72-73°C at a reduced pressure of 20 mmHg. texiumchem.com A similar reduction in boiling point would be expected for this compound, enabling its separation from non-volatile polymeric impurities or higher-boiling byproducts without thermal degradation. texiumchem.combrandtech.com
Table 4: Principles of Vacuum Distillation for Substituted Anilines
| Parameter | Consideration | Impact on Purification |
| Pressure | 1-50 mbar (abs.) | Significantly lowers the boiling point, preventing thermal decomposition. wikipedia.orggoogle.com |
| Temperature | Adjusted to achieve a steady distillation rate at the chosen pressure. | Lower temperatures are gentler on heat-sensitive compounds. texiumchem.combrandtech.com |
| Apparatus | Short-path distillation apparatus for very high-boiling or viscous compounds. | Minimizes travel distance for the vapor, reducing loss. wikipedia.org |
| Impurities Removed | Non-volatile solids (e.g., catalyst residue, polymers) and compounds with significantly different boiling points. | Effective for separating the target liquid from high molecular weight contaminants. texiumchem.com |
Chemical Reactivity and Mechanistic Investigations of N Butan 2 Yl 5 Fluoro 2 Methylaniline
Nucleophilic Substitution Reactions Involving the Secondary Amine Nitrogen
The lone pair of electrons on the nitrogen atom of the secondary amine functionality imparts nucleophilic character, making it a primary site for reactions with a wide range of electrophiles.
The secondary amine of N-(butan-2-yl)-5-fluoro-2-methylaniline can readily undergo N-alkylation and N-acylation. N-alkylation involves the reaction of the amine with alkylating agents, such as alkyl halides, through a nucleophilic substitution mechanism. vedantu.com This process introduces a third alkyl group onto the nitrogen atom, yielding a tertiary amine. While primary anilines can react with haloalkanes to produce a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts, secondary amines like the title compound react to form tertiary amines and subsequently quaternary salts if excess alkylating agent is used. vedantu.comrsc.org The use of ionic liquids as solvents has been explored as a method to improve selectivity in the N-alkylation of anilines. rsc.org
Acylation is the reaction of the amine with an acylating agent, such as an acid chloride or an acid anhydride, to form an N,N-disubstituted amide. orgoreview.com This nucleophilic acyl substitution reaction is typically rapid and efficient. The mechanism involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). orgoreview.comresearchgate.net Unlike alkylation, over-acylation does not occur because the resulting amide is significantly less nucleophilic due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. orgoreview.com
Table 1: Representative Alkylation and Acylation Reactions
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| N-Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine |
| N-Acylation | Acetyl Chloride (CH₃COCl) | N,N-Disubstituted Amide |
The synthesis of amides from this compound is a direct application of the acylation reaction described previously. The reaction with various acyl chlorides or anhydrides provides access to a wide array of N,N-disubstituted amides. These reactions are fundamental in organic synthesis for creating stable C-N bonds. masterorganicchemistry.com
Analogously, the amine can react with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to produce sulfonamides. cbijournal.com This reaction, often carried out in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct, is a reliable method for synthesizing N,N-disubstituted sulfonamides. cbijournal.com The synthesis of sulfonamides is a significant process in medicinal chemistry, as the sulfonamide functional group is a key component in a class of drugs known as sulfa drugs. wikipedia.org Various methods have been developed for sulfonamide synthesis, including reactions of amines with in-situ generated sulfonyl chlorides from thiols or sulfonic acids. organic-chemistry.org
Table 2: Formation of Amide and Sulfonamide Derivatives
| Reagent Class | Reagent Example | Product Class |
|---|---|---|
| Acyl Chloride | Benzoyl Chloride | N-(butan-2-yl)-N-(5-fluoro-2-methylphenyl)benzamide |
| Sulfonyl Chloride | Benzenesulfonyl Chloride | N-(butan-2-yl)-N-(5-fluoro-2-methylphenyl)benzenesulfonamide |
Electrophilic Aromatic Substitution on the Fluorinated Phenyl Ring
The phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is determined by the directing effects of the three substituents attached to the ring: the N-(butan-2-yl)amino group, the methyl group, and the fluoro group.
In electrophilic aromatic substitution, the rate and position of substitution are governed by the electronic properties of the groups already present on the benzene (B151609) ring.
N-(butan-2-yl)amino Group (-NHR) : This is a powerful activating group and an ortho, para-director. The nitrogen atom donates its lone pair of electrons into the aromatic π-system via resonance (+R effect), significantly increasing the electron density at the ortho and para positions and stabilizing the carbocation intermediate (arenium ion) formed during the reaction. byjus.com
Methyl Group (-CH₃) : This is a weakly activating group and an ortho, para-director. It donates electron density primarily through hyperconjugation and a weak inductive effect (+I effect).
Table 3: Analysis of Substituent Directing Effects
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |
|---|---|---|---|---|
| -NH(sec-butyl) | C1 | +R >> -I | Strongly Activating | Ortho, Para (C2, C4, C6) |
| -CH₃ | C2 | +I, Hyperconjugation | Weakly Activating | Ortho, Para (C1, C3, C5) |
Considering the combined effects, the C4 and C6 positions are the most nucleophilic and thus the most likely sites for electrophilic substitution.
Based on the directing group effects, specific EAS reactions are predicted to yield particular isomers.
Halogenation : Aniline (B41778) and its derivatives are highly activated and react readily with halogens like bromine and chlorine. byjus.com The reaction of this compound with an electrophilic halogen source (e.g., Br₂ in a non-polar solvent) is expected to result in substitution at the most activated positions, C4 and C6. Due to the high activation provided by the amino group, controlling the reaction to achieve mono-halogenation can be challenging, and poly-halogenation may occur under vigorous conditions. nih.gov
Nitration : The nitration of anilines with a standard mixture of nitric acid and sulfuric acid is complex. byjus.com The strongly acidic conditions can protonate the basic amino nitrogen, forming an anilinium ion (-NH₂R⁺). This protonated group is strongly deactivating and a meta-director. Consequently, nitration of anilines can produce significant amounts of the meta-nitro product alongside the expected ortho and para isomers. byjus.comstackexchange.com To avoid this, nitration can be performed using milder reagents, such as tert-butyl nitrite, which can achieve regioselective nitration of N-alkyl anilines under non-acidic conditions. sci-hub.sersc.org For this compound, such methods would be expected to yield predominantly 4-nitro and 6-nitro derivatives.
Sulfonation : Sulfonation with fuming sulfuric acid (H₂SO₄/SO₃) also presents challenges similar to nitration. Aniline reacts vigorously with concentrated sulfuric acid to initially form an anilinium hydrogen sulfate (B86663) salt. byjus.com Heating this salt at high temperatures leads to the formation of the sulfonic acid product. wikipedia.org The regioselectivity can be influenced by the reaction conditions and the protonation state of the amine.
Reactions Involving the Fluoro-Substituent on the Aromatic Ring
The carbon-fluorine bond on the aromatic ring can potentially undergo nucleophilic aromatic substitution (SₙAr), where the fluoride (B91410) ion acts as a leaving group. However, the SₙAr mechanism requires the aromatic ring to be electron-deficient. libretexts.org This is typically achieved by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group, which can stabilize the intermediate negative charge (Meisenheimer complex). libretexts.org
In this compound, the ring is substituted with two electron-donating groups (amino and methyl), making it electron-rich. This electronic character disfavors the SₙAr reaction pathway. nih.gov Therefore, displacing the fluoro-substituent with a nucleophile would be exceptionally difficult and would likely require harsh reaction conditions, such as very high temperatures and the use of a very strong nucleophile and base. For this particular substrate, reactions at the amine nitrogen and electrophilic substitution on the ring are the far more favorable and synthetically useful pathways.
Nucleophilic Aromatic Substitution (SNAr) Potential and Reactivity
The presence of a fluorine atom on the aromatic ring of this compound suggests a potential for nucleophilic aromatic substitution (SNAr) reactions. In SNAr, a potent nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the ring must be "activated" by electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com
In the case of this compound, the fluorine atom itself is highly electronegative, contributing to the electron-deficient character of the carbon it is attached to. However, the amino group (-NH-butan-2-yl) and the methyl group (-CH₃) are generally considered electron-donating groups, which would deactivate the ring towards traditional SNAr. The methyl group provides a weak activating effect through induction, while the amino group is a strong activator via resonance. This electron-donating character would likely make standard SNAr reactions challenging under typical conditions.
Despite the activating nature of the amine, the fluorine atom's position relative to these groups is crucial. The fluorine is meta to the amino group and ortho to the methyl group. This positioning does not allow for direct resonance stabilization of a negative charge by the fluorine atom during a nucleophilic attack at the carbon bearing the fluorine.
Interestingly, in many SNAr reactions involving fluoroarenes, fluoride is an excellent leaving group, a counterintuitive fact given the strength of the C-F bond. masterorganicchemistry.comlboro.ac.uk Its small size and high electronegativity polarize the C-F bond, making the carbon atom susceptible to nucleophilic attack. The rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex, rather than the departure of the leaving group. masterorganicchemistry.com
Recent advancements have shown that even unactivated fluoroarenes can undergo SNAr through photoredox catalysis, which proceeds via a cation radical-accelerated mechanism. nih.gov This approach could potentially be applied to this compound, overcoming the deactivating effects of the electron-donating groups.
Table 1: Factors Influencing SNAr Reactivity of this compound
| Feature | Influence on SNAr Reactivity | Rationale |
| Fluorine Atom | Potential Leaving Group | High electronegativity polarizes the C-F bond, making the carbon electrophilic. |
| Amino Group (-NH-butan-2-yl) | Deactivating | Strong electron-donating group, increases electron density on the ring. |
| Methyl Group (-CH₃) | Deactivating | Weak electron-donating group through induction. |
| Substitution Pattern | Unfavorable for Stabilization | The fluorine is not positioned ortho or para to a strong electron-withdrawing group. |
Carbon-Fluorine Bond Activation Studies
Activating the strong carbon-fluorine bond is a significant area of research in organic synthesis. Beyond SNAr, C-F bond activation can be achieved through various means, including transition-metal catalysis. While specific studies on this compound are lacking, general principles can be applied.
Transition-metal complexes, particularly those of nickel, palladium, and copper, are known to mediate the cleavage of C-F bonds, enabling cross-coupling reactions. nih.gov These reactions often proceed through an oxidative addition mechanism where the metal center inserts into the C-F bond. For a molecule like this compound, the presence of the amine functionality could influence the catalytic cycle, as the nitrogen atom can coordinate to the metal center.
Another pathway for C-F bond activation is through biological systems. Studies on the biodehalogenation of fluorinated anilines have shown that microsomal enzymes can hydroxylate the aromatic ring, leading to the elimination of the fluoride ion. nih.gov This process often involves the formation of reactive quinoneimine intermediates. nih.gov
Oxidative and Reductive Transformations of this compound
Oxidation Pathways of the Amine Functionality
The secondary amine functionality in this compound is susceptible to oxidation. The specific products would depend on the oxidizing agent and reaction conditions.
Common oxidation pathways for secondary aromatic amines include:
N-Dealkylation: This process involves the removal of the butan-2-yl group to yield 5-fluoro-2-methylaniline (B146954). This can be achieved using various chemical and enzymatic methods. nih.gov
Formation of N-oxides and Subsequent Products: Oxidation can lead to the formation of an N-hydroxylamine, which can be further oxidized to a nitroso or nitrone derivative. uomustansiriyah.edu.iq
Radical Cation Formation: One-electron oxidation can generate a nitrogen-centered radical cation. nih.gov These species can be highly reactive and may participate in subsequent coupling or polymerization reactions.
The choice of oxidant is critical in determining the outcome. For instance, mild oxidizing agents might favor N-oxide formation, while stronger oxidants could lead to more extensive degradation of the molecule. Peracids, such as peroxyformic acid generated in situ, are known to oxidize aromatic amines to their corresponding nitro compounds, although selectivity can be an issue with various intermediates like hydroxylamines, nitroso, and azo compounds being formed. acs.org
Table 2: Potential Oxidation Products of the Amine Functionality
| Oxidizing Agent/Method | Potential Product(s) |
| Mild Oxidants (e.g., H₂O₂) | N-Hydroxylamine, Nitrone |
| Strong Oxidants (e.g., Peracids) | Nitrosobenzene, Nitrobenzene derivatives |
| Enzymatic (e.g., Cytochrome P450) | N-dealkylation products, N-oxides |
| Electrochemical Oxidation | Radical cations, Dimerized products |
Reduction of Aromatic Ring Systems or Other Functional Groups (if introduced)
The reduction of the aromatic ring of this compound would require forcing conditions, such as catalytic hydrogenation at high pressure and temperature using catalysts like rhodium on carbon or ruthenium. This would result in the formation of N-(butan-2-yl)-5-fluoro-2-methylcyclohexylamine. The stereochemistry of the resulting cyclohexane (B81311) ring would depend on the catalyst and reaction conditions.
Given the stability of the benzene ring, selective reduction of other functional groups, if they were present, would typically be favored. As the parent molecule only contains the aromatic ring and the amine, ring reduction is the primary consideration for reductive transformations.
Spectroscopic and Spectrometric Characterization for Structural Elucidation of N Butan 2 Yl 5 Fluoro 2 Methylaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the determination of molecular structure in solution. For N-(butan-2-yl)-5-fluoro-2-methylaniline, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its chemical structure.
The ¹H NMR spectrum of this compound is anticipated to display a series of signals corresponding to the distinct proton environments in the molecule. The aromatic region will feature signals for the three protons on the fluoro-methyl-substituted benzene (B151609) ring. The presence of both electron-donating (methyl and N-alkylamino) and electron-withdrawing (fluoro) groups will influence the chemical shifts of these aromatic protons. The sec-butyl group will give rise to a set of aliphatic signals, with their multiplicities revealing the connectivity of the protons within this alkyl chain. The N-H proton is expected to show a broad signal, the chemical shift of which can be dependent on solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-3 | 6.85 - 6.95 | d | J = 8.2 |
| H-4 | 6.30 - 6.40 | dd | J = 8.2, 2.6 |
| H-6 | 6.30 - 6.40 | dd | J = 10.2, 2.6 |
| N-H | 3.50 - 3.70 | br s | - |
| CH₃ (aromatic) | 2.05 - 2.15 | s | - |
| CH (sec-butyl) | 3.40 - 3.50 | m | - |
| CH₂ (sec-butyl) | 1.50 - 1.60 | m | - |
| CH₃ (sec-butyl, terminal) | 0.90 - 1.00 | t | J = 7.4 |
| CH₃ (sec-butyl, internal) | 1.15 - 1.25 | d | J = 6.2 |
Note: Predicted values are based on data for 5-fluoro-2-methylaniline (B146954) and N-sec-butylaniline.
The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about the carbon framework of this compound. The spectrum is expected to show eleven distinct signals, corresponding to the seven aromatic carbons and the four carbons of the sec-butyl group. The chemical shifts of the aromatic carbons will be influenced by the attached substituents, with the carbon bearing the fluorine atom exhibiting a large C-F coupling constant.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 | 145.0 - 147.0 |
| C-2 | 118.0 - 120.0 |
| C-3 | 129.0 - 131.0 |
| C-4 | 102.0 - 104.0 |
| C-5 | 161.0 - 163.0 (d, ¹JCF ≈ 240 Hz) |
| C-6 | 105.0 - 107.0 |
| CH₃ (aromatic) | 17.0 - 19.0 |
| CH (sec-butyl) | 50.0 - 52.0 |
| CH₂ (sec-butyl) | 29.0 - 31.0 |
| CH₃ (sec-butyl, terminal) | 10.0 - 12.0 |
| CH₃ (sec-butyl, internal) | 20.0 - 22.0 |
Note: Predicted values are based on data for 5-fluoro-2-methylaniline and N-sec-butylaniline.
¹⁹F NMR is a highly sensitive technique for the characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons (H-4 and H-6).
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be observed between the methine proton and the methylene and methyl protons of the sec-butyl group. In the aromatic region, correlations between H-3 and H-4 would be expected.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated carbons of both the aromatic ring and the sec-butyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for establishing the connectivity between the different parts of the molecule. For example, correlations between the N-H proton and the carbons of the sec-butyl group and the aromatic ring would confirm the N-alkylation site. Correlations from the aromatic methyl protons to the adjacent aromatic carbons would confirm the substitution pattern on the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons. It could be used to confirm the stereochemistry and conformation of the molecule, for example, by observing through-space interactions between the protons of the sec-butyl group and the aromatic ring.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the N-H group of the secondary aniline (B41778), the C-H bonds of the aromatic ring and the alkyl chain, the C=C bonds of the benzene ring, the C-N bond, and the C-F bond.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3350 - 3450 | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 2970 | Strong |
| C=C Stretch (aromatic) | 1580 - 1620 | Medium-Strong |
| N-H Bend | 1500 - 1550 | Medium |
| C-F Stretch | 1200 - 1250 | Strong |
| C-N Stretch | 1250 - 1350 | Medium-Strong |
Note: Predicted values are based on general IR correlation tables for anilines, alkylated aromatics, and fluoroaromatic compounds.
Investigations into Intramolecular and Intermolecular Hydrogen Bonding Interactions
The structure of this compound allows for the potential of both intramolecular and intermolecular hydrogen bonding. Intramolecular hydrogen bonding can occur between the hydrogen atom of the secondary amine and the fluorine atom on the aromatic ring. This type of N-H···F interaction is influenced by the proximity of the amine and fluorine substituents. nih.govucla.edunih.gov The presence of the methyl group at the ortho position can influence the conformation of the N-butan-2-yl group, potentially affecting the strength of this intramolecular bond.
Intermolecular hydrogen bonding is also a significant factor in the condensed phase of this compound. The N-H group can act as a hydrogen bond donor, while the nitrogen and fluorine atoms can act as hydrogen bond acceptors, leading to associations between molecules. cityu.edu.hkresearchgate.netmdpi.com These interactions are crucial in determining the physical properties of the compound, such as its boiling point and solubility. The strength of these hydrogen bonds can be investigated using techniques such as Fourier-transform infrared (FT-IR) spectroscopy by observing the shifts in the N-H stretching frequencies in different solvents. researchgate.netresearchgate.net For instance, a comparison of the N-H stretching frequency in a non-polar solvent versus a polar, hydrogen-bond-accepting solvent can provide insight into the extent of intermolecular hydrogen bonding. researchgate.net
| Interaction Type | Donor | Acceptor | Expected Spectroscopic Evidence (FT-IR) |
|---|---|---|---|
| Intramolecular | N-H | F | Broadening and red-shift of N-H stretching band in non-polar solvents. |
| Intermolecular | N-H | N (of another molecule) | Concentration-dependent shifts in N-H stretching frequency. |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental composition. The molecular formula for this compound is C₁₁H₁₆FN. Using the exact masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), fluorine (¹⁹F), and nitrogen (¹⁴N), the theoretical exact mass of the neutral molecule can be calculated. sisweb.comalgimed.comsisweb.com This calculated exact mass can then be compared to the experimentally determined value from HRMS to confirm the elemental composition. researchgate.net
| Element | Isotope | Exact Mass (Da) | Number of Atoms | Subtotal (Da) |
|---|---|---|---|---|
| Carbon | ¹²C | 12.000000 | 11 | 132.000000 |
| Hydrogen | ¹H | 1.007825 | 16 | 16.125200 |
| Fluorine | ¹⁹F | 18.998403 | 1 | 18.998403 |
| Nitrogen | ¹⁴N | 14.003074 | 1 | 14.003074 |
| Total Exact Mass | 181.126677 |
Interpretation of Fragmentation Patterns for Structural Confirmation
Electron ionization (EI) mass spectrometry of this compound is expected to produce a characteristic fragmentation pattern that can be used to confirm its structure. The fragmentation of N-alkylanilines is often dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu For this compound, this would involve the loss of an ethyl radical (C₂H₅•) or a methyl radical (CH₃•) from the butan-2-yl group.
Another significant fragmentation pathway for aromatic amines is the cleavage of the bond between the alkyl group and the nitrogen atom. researchgate.net The presence of a fluorine atom can also influence the fragmentation, potentially leading to the loss of a fluorine radical or HF. researchgate.netnih.gov The analysis of the relative abundances of these fragment ions provides valuable information for confirming the connectivity of the molecule. libretexts.org
| m/z | Proposed Fragment Ion | Possible Fragmentation Pathway |
|---|---|---|
| 181 | [C₁₁H₁₆FN]⁺• | Molecular Ion (M⁺•) |
| 152 | [M - C₂H₅]⁺ | α-cleavage, loss of an ethyl radical |
| 166 | [M - CH₃]⁺ | α-cleavage, loss of a methyl radical |
| 124 | [C₇H₇FN]⁺• | Cleavage of the N-butyl bond |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, particularly those involving the aromatic chromophore.
Solvent Effects on Electronic Spectra (Solvatochromism)
The position of the UV-Vis absorption bands of this compound can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net Generally, for π→π* transitions in compounds like substituted anilines, an increase in solvent polarity leads to a bathochromic shift. researchgate.net This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. researchgate.netrsc.org By measuring the UV-Vis spectra in a series of solvents with varying polarities, it is possible to observe and quantify the solvatochromic behavior of the compound, providing further information about its electronic structure and the nature of its electronic transitions. researchgate.net
| Solvent | Polarity (Dielectric Constant) | Expected λmax Shift (relative to non-polar solvent) |
|---|---|---|
| Hexane | 1.88 | Reference |
| Dichloromethane | 8.93 | Bathochromic (Red) Shift |
| Ethanol | 24.55 | Greater Bathochromic (Red) Shift |
| Acetonitrile | 37.5 | Significant Bathochromic (Red) Shift |
Computational and Theoretical Chemical Investigations of N Butan 2 Yl 5 Fluoro 2 Methylaniline
Electronic Structure Calculations
The electronic structure of a molecule dictates its chemical properties and reactivity. Computational methods allow for a detailed examination of how electrons are distributed within a molecule and the energies of its molecular orbitals.
Density Functional Theory (DFT) for Ground State Electronic Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately calculate ground state properties such as total energy, electron density distribution, and dipole moment. For a molecule like N-(butan-2-yl)-5-fluoro-2-methylaniline, a typical DFT calculation would employ a functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), to solve the Kohn-Sham equations and determine these fundamental electronic characteristics.
Molecular Orbital Analysis (e.g., HOMO-LUMO Energies and Visualization)
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the chemical reactivity and stability of a molecule. A smaller gap generally indicates higher reactivity. Visualization of the HOMO and LUMO surfaces would reveal the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.
Table 1: Hypothetical Molecular Orbital Energies for this compound (Note: This table is for illustrative purposes only, as specific data is unavailable.)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.50 |
| LUMO | -0.20 |
| HOMO-LUMO Gap | 5.30 |
Electrostatic Potential Surface (ESP) Mapping for Reactivity Prediction
The Electrostatic Potential (ESP) surface map is a valuable tool for predicting the reactive sites of a molecule. It illustrates the charge distribution on the molecular surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, an ESP map would likely show a negative potential around the nitrogen and fluorine atoms due to their high electronegativity, and positive potentials around the hydrogen atoms.
Molecular Geometry and Conformational Analysis
The three-dimensional arrangement of atoms in a molecule and the flexibility of its structure are key to its function and interactions.
Optimization of Molecular Geometries and Bond Parameters
A crucial step in any computational study is to find the most stable three-dimensional structure of the molecule, known as geometry optimization. This process minimizes the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles. The result is an optimized geometry that represents a local minimum on the potential energy surface. From this optimized structure, precise bond parameters can be extracted.
Table 2: Hypothetical Optimized Bond Parameters for this compound (Note: This table is for illustrative purposes only, as specific data is unavailable.)
| Bond | Bond Length (Å) | Bond Angle | Angle (°) |
|---|---|---|---|
| C-N | 1.40 | C-N-C | 120.0 |
| C-F | 1.35 | C-C-F | 118.0 |
| N-H | 1.01 | H-N-C | 115.0 |
Potential Energy Surface (PES) Scans for Rotational Barriers and Conformational Isomers
Conformational analysis involves exploring the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. A Potential Energy Surface (PES) scan is a computational technique used to systematically vary specific dihedral angles and calculate the corresponding energy. This allows for the identification of stable conformational isomers (energy minima) and the determination of the energy barriers to rotation between them (energy maxima). For this compound, PES scans would be essential to understand the rotational barriers around the C(aryl)-N bond and the C-C bonds within the butan-2-yl group, which would reveal the preferred conformations of the molecule.
Stereochemical Configuration Analysis and Assignment (e.g., R/S designations for the butan-2-yl chiral center)
The this compound molecule possesses a chiral center at the second carbon of the butan-2-yl group. This gives rise to two stereoisomers: (R)-N-(butan-2-yl)-5-fluoro-2-methylaniline and (S)-N-(butan-2-yl)-5-fluoro-2-methylaniline. A complete stereochemical analysis would involve the determination of the absolute configuration of a synthesized sample or the computational modeling of both enantiomers to predict their distinct properties, such as optical rotation. No such analysis has been published for this compound.
Vibrational Frequency Calculations and Spectroscopic Correlation
An analysis of the vibrational modes of a molecule provides a fingerprint based on the stretching, bending, and torsional motions of its constituent atoms.
Computational chemistry allows for the prediction of infrared (IR) and Raman spectra from the calculated vibrational frequencies and intensities. These theoretical spectra are invaluable for interpreting experimental results. For this compound, this would involve optimizing its geometry at a given level of theory (e.g., B3LYP/6-311++G(d,p)) and subsequently calculating the harmonic vibrational frequencies. However, no studies containing these theoretical predictions or comparisons with experimental spectra are currently available.
Potential Energy Distribution (PED) analysis is a computational technique used to assign calculated vibrational frequencies to specific molecular motions (e.g., C-H stretch, C=C ring bend). This provides a precise understanding of the nature of each vibrational mode. A PED analysis for this compound has not been reported in the literature.
Quantum Chemical Descriptors and Reactivity Indices
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its various chemical characteristics. These descriptors are instrumental in predicting the reactivity and stability of a compound. Reactivity indices, a subset of these descriptors, are particularly useful in identifying the most probable sites for chemical reactions.
The Fukui function is a key concept in density functional theory (DFT) that helps in identifying the most reactive sites within a molecule. It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. Consequently, it allows for the pinpointing of sites susceptible to electrophilic (attack by an electron-rich species) and nucleophilic (attack by an electron-deficient species) attack.
For this compound, the Fukui functions would be calculated for each atom to determine its propensity to act as an electrophile or a nucleophile. A higher value of the Fukui function for nucleophilic attack (f+) indicates a site that is more likely to accept an electron, making it an electrophilic site. Conversely, a higher value for electrophilic attack (f-) suggests a site that is more likely to donate an electron, marking it as a nucleophilic site. The dual descriptor (Δf), which is the difference between f+ and f-, can also be used to simultaneously identify both types of reactive sites.
Table 1: Illustrative Fukui Functions for Selected Atoms in this compound
| Atom | f+ (Electrophilic Site) | f- (Nucleophilic Site) | Δf (Dual Descriptor) |
| N1 | 0.025 | 0.150 | -0.125 |
| C2 | 0.080 | 0.030 | 0.050 |
| C4 | 0.110 | 0.050 | 0.060 |
| C5 | 0.040 | 0.090 | -0.050 |
| F8 | 0.015 | 0.120 | -0.105 |
This table presents hypothetical data for illustrative purposes.
Based on this illustrative data, the nitrogen atom (N1) and the fluorine atom (F8) would be identified as strong nucleophilic sites, prone to attack by electrophiles. In contrast, the carbon atoms at positions 2 and 4 (C2 and C4) would be highlighted as potential electrophilic sites, susceptible to nucleophilic attack.
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. It transforms the complex, delocalized molecular orbitals into a more intuitive picture of chemical bonds, lone pairs, and intermolecular interactions. NBO analysis can elucidate the nature of covalent and non-covalent interactions, charge transfer, and hyperconjugative effects within the molecule.
For this compound, NBO analysis would reveal the hybridization of atomic orbitals, the polarity of bonds, and the delocalization of electron density. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation theory analysis of the Fock matrix. These interactions represent the stabilizing effect of electron delocalization from an occupied (donor) NBO to an unoccupied (acceptor) NBO.
Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N1 | σ* (C2-C7) | 5.2 |
| σ (C4-C5) | σ* (C3-C4) | 2.8 |
| σ (C-H) | σ* (N1-C2) | 1.5 |
This table presents hypothetical data for illustrative purposes. LP denotes a lone pair, and σ* denotes an antibonding orbital.
Molecular Dynamics Simulations for Dynamic Behavior and Conformational Sampling (if relevant to non-biological systems)
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior, conformational changes, and thermodynamic properties of a molecule in a given environment.
In a non-biological context, MD simulations of this compound could be employed to investigate its behavior in different solvents or at various temperatures and pressures. These simulations would reveal the preferred conformations of the molecule, the flexibility of the butan-2-yl group, and the nature of its intermolecular interactions with the surrounding medium. For instance, MD simulations could elucidate how the molecule interacts with a non-polar solvent versus a polar solvent, providing insights into its solubility and aggregation behavior. The simulations could also be used to calculate properties such as the radial distribution function, which describes the probability of finding another molecule at a certain distance, offering a microscopic view of the liquid structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
